molecular formula C20H34O B1671449 Geranylgeraniol CAS No. 24034-73-9

Geranylgeraniol

Cat. No. B1671449
CAS RN: 24034-73-9
M. Wt: 290.5 g/mol
InChI Key: OJISWRZIEWCUBN-QIRCYJPOSA-N
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Description

Geranylgeraniol (GG) is a diterpenoid alcohol . It is a colorless waxy solid and an important intermediate in the biosynthesis of other diterpenes, vitamins E, and K . It is also used in the post-translational modification known as geranylgeranylation . GG is synthesized endogenously in the human body via the mevalonate pathway .


Synthesis Analysis

Geranylgeraniol is produced in the isoprenoid pathway and mediates the function of various plant metabolites. It is synthesized by GGPPS (GGPP synthases) in plants . A process for synthesizing geranylgeraniol includes steps such as selectively oxidizing (E)-methyl of geranyl acetate by SeO2-tert-butyl hydrogen peroxide in dichloromethane to obtain mixed oxide, reducing by sodium borohydride in methanol to obtain 8-geranyl hydroxy acetate, reacting on phosphorus tribromide in anhydrous ether under the existence of pyridine to obtain trans-8-geranyl bromoacetate, condensation reacting on geranyl sulfone in N,N-dimethyl methylamide under the existence of tert-butanol potassium to obtain 9-sulfogeranyl geraniol, and reducing by lithium in methylamine .


Molecular Structure Analysis

Geranylgeraniol is a flavin-containing redox enzyme that hydrogenates a variety of unactivated polyprenyl substrates . A structural alignment of all eight active GGRs reveals very little commonalities among all protein sequences with known crystal structures .


Chemical Reactions Analysis

Geranylgeraniol has been shown to reverse the negative effects of NBPs in human fibroblasts, osteogenic cells, and HUVEC cells . It also aids in synthesizing steroid hormones like progesterone and testosterone, impacting metabolism, immune responses, and reproductive health .


Physical And Chemical Properties Analysis

Geranylgeraniol is a colorless waxy solid . It is an important intermediate in the biosynthesis of other diterpenes, of vitamins E, and of K . It is also used in the post-translational modification known as geranylgeranylation .

Scientific Research Applications

Antileishmanial Activity

Geranylgeraniol, the major bioactive constituent from Bixa orellana seeds, has shown significant activity against Leishmania amazonensis. It inhibited both the promastigote and intracellular amastigote forms of the parasite. This antileishmanial property was mediated by apoptosis-like cell death, primarily involving mitochondrial alterations and increased superoxide anion production, without causing harm to human blood cells (Lopes et al., 2012).

Anti-cancer Properties

Geranylgeraniol has been found to suppress the growth of various human tumors, including liver, lung, ovary, pancreas, colon, stomach, and blood cancers. Its mechanism involves inducing cell cycle arrest, apoptosis, and cell differentiation, possibly through the depletion of mevalonate, a critical component for cell growth (Katuru et al., 2011). In a similar study, geranylgeraniol demonstrated the ability to suppress the viability of human prostate carcinoma cells, again implicating the role of HMG CoA reductase inhibition (Fernandes et al., 2013).

Immunomodulatory Effects

In human macrophage-like cells, geranylgeraniol exhibited anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NFκB). It decreased the expression of inflammatory genes and suppressed NFκB signaling proteins, indicating its potential as an immunomodulator (Giriwono et al., 2019).

Impact on Muscle Differentiation

Geranylgeraniol was shown to induce myogenic differentiation in mouse myoblasts derived from muscle satellite cells. It reduced the expression of muscle atrophy-related ubiquitin ligases and did not adversely affect cell proliferation, suggesting its potential application in muscle-related therapies (Matsubara et al., 2018).

Role in Testosterone Production

Geranylgeraniol has been found to regulate the steroidogenesis pathway in testis-derived cells, enhancing testosterone and progesterone levels. This effect was mediated by activating adenylate cyclase via cAMP/PKA signaling, highlighting its potential therapeutic use for low testosterone levels (Ho et al., 2018).

Natural Source for Cancer Prevention

Studies have shown that geranylgeraniol andits derivatives, found in polished rice and other foods, could be metabolized to geranylgeranoic acid, a compound with potential cancer-preventive properties. This metabolic pathway, involving several steps from geranylgeranyl diphosphate to geranylgeranoic acid, indicates the role of dietary intake of geranylgeraniol in cancer prevention (Muraguchi et al., 2011).

Toxicological Evaluation

A comprehensive toxicological evaluation of geranylgeraniol revealed its safety profile. Various tests, including genotoxic potential and subchronic toxicity studies, showed no significant mutagenicity or adverse systemic effects, supporting its safety for potential therapeutic applications (Preece et al., 2021).

Biotechnological Production

Research in microbial and fungal systems has explored the overexpression of genes involved in the biosynthesis of geranylgeraniol. These studies aim at increasing the production of geranylgeraniol for its commercial applications, including in perfumes and pharmaceuticals (Ohto et al., 2010); (You et al., 2014).

Interaction with Bisphosphonates

Geranylgeraniol was found to counteract the negative effects of bisphosphonates on human oral keratinocytes, suggesting its potential role in mitigating complications related to bisphosphonate therapy, such as bisphosphonate-related osteonecrosis of the jaw (BP-ONJ) (Pabst et al., 2015).

properties

IUPAC Name

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJISWRZIEWCUBN-QIRCYJPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345665
Record name Geranylgeraniol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geranylgeraniol

CAS RN

24034-73-9, 7614-21-3
Record name Geranylgeraniol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geranylgeraniol
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Record name Geranylgeraniol
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Record name Geranyl geraniol
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Record name GERANYLGERANIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,570
Citations
HJ Ho, H Shirakawa, PE Giriwono, A Ito… - Bioscience …, 2018 - academic.oup.com
Isoprenoids play widely differing roles in various physiological processes in animals and plants. Geranylgeraniol (GGOH) is an isoprenoid found in plants, and is an important metabolic …
Number of citations: 38 academic.oup.com
TJ Kotti, DMO Ramirez, BE Pfeiffer… - Proceedings of the …, 2006 - National Acad Sciences
The mevalonate pathway produces cholesterol and nonsterol isoprenoids, such as geranylgeraniol. In the brain, a fraction of cholesterol is metabolized in neurons by the enzyme …
Number of citations: 274 www.pnas.org
Y Inoue, T Hada, A Shiraishi, K Hirose… - Antimicrobial Agents …, 2005 - Am Soc Microbiol
… The concentration of geranylgeraniol was varied from 0.15 to 160 μg/ml. Growth inhibition by geranylgeraniol increased with increases in the concentration of geranylgeraniol from 0.15 …
Number of citations: 226 journals.asm.org
K Preece, R Glávits, JR Foster, T Murbach… - Regulatory Toxicology …, 2021 - Elsevier
Geranylgeraniol (GGOH) is an isoprenoid compound found in annatto seeds and an intermediate of the mevalonate pathway found within organisms serving various functions. …
Number of citations: 7 www.sciencedirect.com
K Tokuhiro, M Muramatsu, C Ohto… - Applied and …, 2009 - Am Soc Microbiol
(E, E, E)-Geranylgeraniol (GGOH) is a valuable starting material for perfumes and pharmaceutical products. In the yeast Saccharomyces cerevisiae, GGOH is synthesized from the end …
Number of citations: 111 journals.asm.org
H Ohizumi, Y Masuda, S Nakajo, I Sakai… - The journal of …, 1995 - academic.oup.com
We screened various isoprenoids to find inducers of apoptosis for human leukemia HL-60 cells, and found that GGO (geranylgeraniol) had the most potent apoptosis-inducing activity, …
Number of citations: 111 academic.oup.com
JE Fisher, MJ Rogers, JM Halasy… - Proceedings of the …, 1999 - National Acad Sciences
… geranylgeraniol whereas alendronate effects are blocked partially by mevalonate and more effectively by geranylgeraniol. … or geranylgeraniol, and alendronate effects are prevented by …
Number of citations: 889 www.pnas.org
KY Chin, SO Ekeuku, A Trias - Frontiers in Pharmacology, 2022 - frontiersin.org
Medication-related osteonecrosis of the jaw (ONJ) is a rare but significant adverse side effect of antiresorptive drugs. Bisphosphonate-related ONJ (BRONJ) is the most prevalent …
Number of citations: 3 www.frontiersin.org
HL Benford, JC Frith, S Auriola, J Mönkkönen… - Molecular …, 1999 - ASPET
Recently, advances have been made in understanding the molecular mechanisms by which bisphosphonate drugs inhibit bone resorption. Studies with the macrophage-like cell line …
Number of citations: 336 molpharm.aspetjournals.org
T Kotti, DD Head, CE McKenna… - Proceedings of the …, 2008 - National Acad Sciences
… Addition of geranylgeraniol to slices from 24-hydroxylase … , does not substitute for geranylgeraniol nor does another animal model … We conclude that geranylgeraniol acts …
Number of citations: 77 www.pnas.org

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